molecular formula C7H6N2OS B063744 2-(Methylthio)oxazolo[5,4-c]pyridine CAS No. 169205-96-3

2-(Methylthio)oxazolo[5,4-c]pyridine

Cat. No.: B063744
CAS No.: 169205-96-3
M. Wt: 166.2 g/mol
InChI Key: DEGNWJBCNBPOPI-UHFFFAOYSA-N
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Description

2-(Methylthio)oxazolo[5,4-c]pyridine is a heterocyclic compound with the molecular formula C(_7)H(_6)N(_2)OS and a molecular weight of 166.20 g/mol . This compound features a fused ring system consisting of an oxazole ring and a pyridine ring, with a methylthio group attached to the oxazole ring. It is primarily used in research settings, particularly in the fields of chemistry and biochemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylthio)oxazolo[5,4-c]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminopyridine with carbon disulfide and methyl iodide to form the intermediate 2-(methylthio)pyridine-3-carbonitrile. This intermediate is then cyclized using a suitable oxidizing agent, such as iodine or bromine, to form the desired oxazolo[5,4-c]pyridine ring system.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-(Methylthio)oxazolo[5,4-c]pyridine can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced under mild conditions to modify the oxazole ring or the pyridine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group yields sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups onto the pyridine ring.

Scientific Research Applications

2-(Methylthio)oxazolo[5,4-c]pyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biochemistry: Employed in the study of enzyme inhibitors and as a probe in biochemical assays.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism by which 2-(Methylthio)oxazolo[5,4-c]pyridine exerts its effects is largely dependent on its interaction with specific molecular targets. For instance, in biochemical assays, it may act as an inhibitor by binding to the active site of enzymes, thereby blocking substrate access and inhibiting enzyme activity. The exact pathways involved can vary based on the specific application and target.

Comparison with Similar Compounds

2-(Methylthio)oxazolo[5,4-c]pyridine can be compared with other heterocyclic compounds such as:

    2-(Methylthio)thiazolo[5,4-c]pyridine: Similar structure but with a thiazole ring instead of an oxazole ring.

    2-(Methylthio)imidazo[5,4-c]pyridine: Contains an imidazole ring instead of an oxazole ring.

    2-(Methylthio)benzoxazole: Features a benzene ring fused to an oxazole ring.

The uniqueness of this compound lies in its specific ring structure and the presence of the methylthio group, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

2-methylsulfanyl-[1,3]oxazolo[5,4-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2OS/c1-11-7-9-5-2-3-8-4-6(5)10-7/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEGNWJBCNBPOPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(O1)C=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90437129
Record name 2-(Methylthio)oxazolo[5,4-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90437129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

169205-96-3
Record name 2-(Methylthio)oxazolo[5,4-c]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=169205-96-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Methylthio)oxazolo[5,4-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90437129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(Methylthio)oxazolo[5,4-c]pyridine
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2-(Methylthio)oxazolo[5,4-c]pyridine
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2-(Methylthio)oxazolo[5,4-c]pyridine
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2-(Methylthio)oxazolo[5,4-c]pyridine
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2-(Methylthio)oxazolo[5,4-c]pyridine

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